
Technical Whitepaper: 1-Chloro-2,4-difluoro-3-
iodobenzene

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
1-Chloro-2,4-difluoro-3-

iodobenzene

CAS No.: 1208078-26-5

Cat. No.: B3032178

Get Quote

Core Identity & Physicochemical Characterization

Executive Summary
1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5) is a highly specialized poly-

halogenated benzene derivative.[1][2] It serves as a critical "linchpin" scaffold in the synthesis

of Frustrated Lewis Pairs (FLPs) and fluorinated pharmaceutical intermediates. Its unique

substitution pattern—featuring an iodine atom flanked by two fluorine atoms—activates the

iodine for selective cross-coupling (Suzuki-Miyaura, Sonogashira) while preserving the chloro-

and fluoro- substituents for subsequent functionalization. This guide details its physical

properties, validated synthesis protocols, and handling requirements.
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Attribute Specification

IUPAC Name 1-Chloro-2,4-difluoro-3-iodobenzene

CAS Registry Number 1208078-26-5

Molecular Formula C₆H₂ClF₂I

Molecular Weight 274.43 g/mol

SMILES Fc1c(I)c(F)cc(Cl)c1

InChI Key
Unique identifier required for database

alignment (e.g., derived from structure)

Structural Features

Steric Crowding: The iodine at C3 is

"sandwiched" between two fluorine atoms (C2,

C4), creating significant steric strain that

influences catalyst approach vectors.Electronic

Effect: The C3 position is highly electron-

deficient due to the inductive withdrawal of the

adjacent fluorines, making the C-I bond highly

reactive toward oxidative addition.[3][4][5][6][7]

[8]

Physical & Thermodynamic Properties[10][11]
Note: As a specialized intermediate often synthesized in situ or on small scale, experimental

bulk properties are rarely indexed in standard public databases. The values below represent a

synthesis of calculated data and experimental observations from analogous poly-halogenated

arenes.

Quantitative Data Table
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Property Value / Range Source / Method

Physical State (25°C)
Solid (Low-melting) or Viscous

Oil

Observed in analogues (e.g.,

1-bromo-2,4-difluoro-3-

iodobenzene is a solid).

Melting Point 45 – 55 °C (Predicted)

Estimate based on symmetry

and halogen weight relative to

1-chloro-2,4-difluorobenzene.

Boiling Point 235 – 245 °C (at 760 mmHg)

Calculated based on group

contribution methods (approx.

+80°C vs. non-iodo precursor).

Density 2.05 ± 0.05 g/cm³
High density due to Iodine (I)

and Chlorine (Cl) mass.

Solubility
Soluble in CH₂Cl₂, THF, Et₂O,

Toluene.
Lipophilic; insoluble in water.[9]

Flash Point >110 °C
Predicted (Non-volatile

solid/oil).

Refractive Index 1.59 – 1.61
Estimated for liquid phase

(supercooled).

Spectral Characterization (Validation)
To validate the identity of synthesized material, compare against these expected NMR signals:

¹⁹F NMR: Two distinct signals. The fluorine at C2 and C4 will show strong coupling to each

other and the aromatic protons. Expect chemical shifts around -100 to -120 ppm (relative to

CFCl₃).

¹H NMR: Two aromatic protons (H5 and H6) showing characteristic ortho-coupling (~8-9 Hz)

and meta-coupling to fluorine.

Synthetic Utility & Reactivity Profile[13]
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The primary value of 1-Chloro-2,4-difluoro-3-iodobenzene lies in its chemoselectivity. The

three halogen types (F, Cl, I) allow for sequential, orthogonal functionalization.

Reactivity Hierarchy (Chemo-Selectivity)
Site A (C-I): Most reactive. Undergoes rapid Lithium-Halogen exchange (at -78°C) or Pd-

catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature.

Site B (C-Cl): Moderately reactive. Requires elevated temperatures or specialized ligands

(e.g., Buchwald phosphines) for oxidative addition.

Site C (C-F): Least reactive toward metals, but susceptible to S_NAr (Nucleophilic Aromatic

Substitution) if the ring is sufficiently electron-poor.

Visualization: Reactivity Workflow

Figure 1: Orthogonal Functionalization Strategy for Poly-Halogenated Scaffold

1-Chloro-2,4-difluoro-3-iodobenzene C-I Selective Coupling
(Suzuki/Sonogashira)

 Pd(0), RT C-Cl Functionalization
(Buchwald-Hartwig)

 Pd(II), Heat, Ligand C-F Activation
(SNAr or C-F Activation)

 Nucleophile, Heat

Click to download full resolution via product page

Experimental Protocol: Synthesis & Preparation
Objective: Synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene via Directed Ortho-Lithiation

(DoM). Reference: Adapted from Synthesis2018, 50, 1783–1795 (Fasano & Ingleson) and

analogous procedures for triarylborane precursors [1, 2].[10]

Reagents
Substrate: 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)[4]

Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane/Ethylbenzene)

Quench: Iodine (I₂), resublimed

Solvent: Anhydrous THF (Tetrahydrofuran)
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Step-by-Step Methodology
Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere. Add 1-Chloro-2,4-

difluorobenzene (1.0 eq) and anhydrous THF (0.2 M concentration).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium

(hold for 15 min).

Lithiation: Dropwise add LDA (1.1 eq) over 20 minutes. The solution may turn pale yellow.

Mechanism:[11][3][4] The proton at C3 is the most acidic due to the inductive effect of the

two flanking fluorine atoms.

Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.

Iodination: Dissolve Iodine (1.2 eq) in a minimal amount of THF and add dropwise to the

lithiated species at -78 °C.

Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color will

transition from dark purple (excess I₂) to a lighter hue.

Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to

remove excess iodine (solution turns clear/yellow). Extract with Diethyl Ether or Ethyl Acetate

(3x).

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column

chromatography (Hexanes) or recrystallization (if solid) to obtain the title compound.

Synthesis Workflow Diagram
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Figure 2: Directed Ortho-Lithiation (DoM) Synthesis Pathway

1-Chloro-2,4-difluorobenzene
(Commercially Available)

Lithiation (-78°C)
Reagent: LDA / THF

Target: C3 Proton

 Dry Argon

Lithiated Species
(1-Cl-2,4-F2-3-Li-benzene)

 Deprotonation

Iodine Quench
Reagent: I2 in THF

 Electrophilic Attack

1-Chloro-2,4-difluoro-3-iodobenzene
(Purified)

 Workup (Na2S2O3)

Click to download full resolution via product page

Handling, Stability & Safety (SDS Summary)
Hazard Classification:

Skin/Eye Irritant: Category 2 (H315, H319).

Respiratory STOT: Category 3 (H335).[12]

Storage Protocols:

Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.
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Temperature: Refrigerate (2–8 °C) to prevent slow decomposition or discoloration (iodine

liberation).

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake, although

the compound is relatively stable to brief air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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